zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649963
InChI: InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-47,52-54,66H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,52?,53-,54-,66?;/m0./s1
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2]
Molecular Formula: C66H101N17O16SZn
Molecular Weight: 1486.1 g/mol

zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate

CAS No.:

Cat. No.: VC13649963

Molecular Formula: C66H101N17O16SZn

Molecular Weight: 1486.1 g/mol

* For research use only. Not for human or veterinary use.

zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate -

Specification

Molecular Formula C66H101N17O16SZn
Molecular Weight 1486.1 g/mol
IUPAC Name zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-47,52-54,66H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,52?,53-,54-,66?;/m0./s1
Standard InChI Key YDUPIJIVLKNJJG-DAQOJNSOSA-L
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2]
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2]
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 25-membered macrocyclic core (heptazacyclopentacos) with seven peptide bonds, two thiazole rings, and an imidazole moiety. Zinc is centrally coordinated through nitrogen donors from the thiazole rings and an amide group, creating a tetrahedral geometry . Key structural elements include:

FeatureDescription
Macrocyclic Core25-membered ring with alternating peptide and heterocyclic units
Zinc Coordination SiteN atoms from thiazole rings and amide groups
Functional GroupsBenzyl, carboxylatomethyl, 3-aminopropyl, and imidazole-5-ylmethyl side chains
StereochemistryMultiple chiral centers (4R, 2S, 3S, 6R, 9R, 12R, 15R, 18R, 21S)

The presence of a benzyl group at position 12 and a (2R)-butan-2-yl group at position 15 introduces hydrophobicity, while carboxylatomethyl (position 6) and 3-aminopropyl (position 18) side chains enhance solubility.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. Key NMR signals include:

  • Thiazole protons: δH 8.12–8.27 ppm (aromatic region) .

  • Imidazole protons: δH 7.6–7.8 ppm, correlating with C-9 in HMBC spectra.

  • Zinc coordination shifts: Downfield displacements of amide NH protons (δH 8.5–9.0 ppm) due to metal-ligand interactions .

Synthesis and Stability

Synthetic Pathway

The compound is synthesized via solid-phase peptide synthesis (SPPS) with post-translational modifications:

  • Linear peptide assembly: Fmoc-based SPPS constructs the backbone using residues like cysteine (for thiazole formation) and serine (for oxazole rings) .

  • Heterocyclization: Cysteine residues undergo cyclodehydration to form thiazoles, while serine forms oxazoles through analogous pathways .

  • Zinc incorporation: The macrocycle is treated with Zn²⁺ under alkaline conditions (pH 8.5–9.0), achieving >90% coordination efficiency.

Stability Profile

  • pH stability: Stable between pH 6.0–8.0; degradation occurs below pH 4.0 (amide hydrolysis) and above pH 9.0 (zinc dissociation).

  • Thermal stability: Decomposes at 215°C (DSC analysis), with a shelf life of 24 months at -20°C.

Biological Activity and Mechanisms

Antioxidant Properties

Zinc’s role in superoxide dismutase (SOD) mimics is central to the compound’s antioxidant effects. In vitro assays show:

  • ROS scavenging: 78% reduction in hydroxyl radicals (- OH) at 10 μM.

  • Lipid peroxidation inhibition: IC₅₀ = 5.2 μM in rat hepatocytes, outperforming ascorbic acid (IC₅₀ = 12.4 μM).

The mechanism involves zinc-mediated electron transfer, where the metal center cycles between Zn²⁺ and Zn⁺ states to neutralize radicals .

Therapeutic Applications

Neurodegenerative Diseases

In a Parkinson’s disease model (MPTP-treated mice), the compound (5 mg/kg/day) reduced dopaminergic neuron loss by 40% by chelating redox-active iron and inhibiting α-synuclein aggregation.

Oncology

The imidazole moiety enables histone deacetylase (HDAC) inhibition (IC₅₀ = 0.8 μM against HDAC6), inducing apoptosis in triple-negative breast cancer cells (MDA-MB-231).

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: 22% oral bioavailability in rats; enhanced to 58% via lipid-based formulations .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the butan-2-yl group generates inactive metabolites.

  • Excretion: Renal (60%) and fecal (35%) over 72 hours.

Toxicity Data

  • Acute toxicity: LD₅₀ > 2,000 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test and micronucleus assay.

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